1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one
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Overview
Description
1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound with the molecular formula C16H12F3NO. It is a member of the azetidinone family, characterized by a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a β-lactam precursor with a fluorinated benzyl halide under basic conditions.
Introduction of Fluorine Atoms: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl bromide, benzyl chloride, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,3-difluoro-4-phenylazetidin-2-one: Similar structure but lacks the fluorophenyl group.
1-benzyl-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one: Similar structure with a different position of the fluorine atom on the phenyl ring.
Uniqueness
1-benzyl-3,3-difluoro-4-(3-fluorophenyl)azetidin-2-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
327107-31-3 |
---|---|
Molecular Formula |
C16H12F3NO |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
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